7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide 7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0938556
InChI: InChI=1S/C19H16N4O2S2/c1-3-10-27-19-20-17-16(21-22-19)13-7-4-5-8-14(13)23(12(2)24)18(25-17)15-9-6-11-26-15/h3-9,11,18H,1,10H2,2H3
SMILES: CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4
Molecular Formula: C19H16N4O2S2
Molecular Weight: 396.5 g/mol

7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide

CAS No.:

Cat. No.: VC0938556

Molecular Formula: C19H16N4O2S2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

7-Acetyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl allyl sulfide -

Specification

Molecular Formula C19H16N4O2S2
Molecular Weight 396.5 g/mol
IUPAC Name 1-(3-prop-2-enylsulfanyl-6-thiophen-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone
Standard InChI InChI=1S/C19H16N4O2S2/c1-3-10-27-19-20-17-16(21-22-19)13-7-4-5-8-14(13)23(12(2)24)18(25-17)15-9-6-11-26-15/h3-9,11,18H,1,10H2,2H3
Standard InChI Key LAANKXXOGICTHM-UHFFFAOYSA-N
SMILES CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4
Canonical SMILES CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CS4

Introduction

The compound 7-Acetyl-6-(2-thienyl)-6,7-dihydro triazino[5,6-d] benzoxazepin-3-yl allyl sulfide is a heterocyclic molecule that combines triazine and benzoxazepine frameworks with a thiophene moiety. Such structural features often confer unique biological and chemical properties, making this compound a potential candidate for pharmaceutical and industrial applications.

Structural Overview

This compound is characterized by:

  • Core Framework: A fused triazine-benzoxazepine system.

  • Substituents:

    • An acetyl group at position 7.

    • A thiophene ring at position 6.

    • An allyl sulfide group attached to position 3.

The molecular formula is C19H18N4O2S2, with a molecular weight of approximately 398.50 g/mol. The structure suggests potential reactivity due to the presence of sulfur and nitrogen heteroatoms.

Synthesis

Although specific synthesis protocols for this exact compound are not directly available in the provided references, analogs of triazino-benzoxazepines are typically synthesized via:

  • Cyclization reactions involving aminoguanidines or hydrazines with diketones or glyoxals.

  • Functionalization of the core scaffold by introducing thiophene or sulfide groups through nucleophilic substitution or coupling reactions.

Potential Applications

The compound's structure suggests it may exhibit the following activities:

  • Pharmacological Properties: The triazine and benzoxazepine cores are known for their anticancer, antimicrobial, and anti-inflammatory activities .

  • Enzyme Inhibition: Sulfide-containing compounds often act as inhibitors for enzymes such as carbonic anhydrases or lipoxygenases .

  • Chemical Reactivity: The allyl sulfide group may provide opportunities for further derivatization or cross-linking in material science applications.

Biological Activity

While specific bioactivity data for this compound is unavailable in the search results, related triazino-benzoxazepine derivatives have shown:

  • Cytotoxicity: Effective against cancer cell lines such as HCT-116 (colon cancer) and HeLa (cervical cancer) with IC50 values below 100 µM .

  • Anti-inflammatory Effects: Molecular docking studies on similar compounds suggest inhibition of inflammatory pathways like 5-lipoxygenase .

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